3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
描述
属性
IUPAC Name |
3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-4-1-8(2-5-10)12-16-15-11-6-3-9(13(18)19)7-17(11)12/h1-2,4-5,9H,3,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOKHMRIBWKRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(=O)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512184-59-6 | |
| Record name | 3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用机制
Target of Action
The primary targets of this compound are likely a variety of enzymes and receptors in the biological system. Triazole compounds, which are part of the structure of this compound, are known to bind readily in the biological system with a variety of enzymes and receptors. This allows them to show versatile biological activities.
Mode of Action
The mode of action of this compound is likely through its interaction with its targets. The triazole nucleus in the compound can make specific interactions with different target receptors. This is due to its ability to accept and donate hydrogen bonds, making it a precise pharmacophore with a bioactive profile.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it is likely that multiple pathways could be affected. These could potentially include pathways related to antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the ADME properties of the compound and their impact on its bioavailability.
生物活性
3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is . Its structure features a triazole ring fused with a pyridine system and a carboxylic acid functional group. The presence of the fluorophenyl moiety is significant for its biological activity.
Anticancer Activity
Research indicates that compounds similar to 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibit promising anticancer properties. For example:
- Cytotoxicity Assays : In studies involving various cancer cell lines (e.g., A549 and HCT116), derivatives of triazolo-pyridine compounds showed IC50 values ranging from 6.76 µg/mL to over 200 µg/mL against these cell lines. The most active compounds demonstrated selectivity towards cancer cells compared to normal cells .
| Compound | Cell Line | IC50 (µg/mL) | Selectivity |
|---|---|---|---|
| 7f | HCT116 | 6.76 | High |
| 7d | HCT116 | 43 | Moderate |
| 7a | A549 | 93.1 | Low |
The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis through the activation of caspases. For instance:
- Caspase Activation : Compound 7f was found to significantly increase the levels of caspase-9 and caspase-3 in HCT116 cells, suggesting that it promotes programmed cell death through intrinsic pathways .
Anti-inflammatory Properties
Additionally, compounds in this class have shown anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Studies have reported that certain triazolo derivatives can reduce the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Effects : A recent study evaluated a series of triazolo-pyridine derivatives against various cancer cell lines. The results indicated that modifications to the fluorophenyl group significantly influenced cytotoxicity and selectivity towards cancer cells .
- Anti-inflammatory Activity Investigation : Another research focused on the anti-inflammatory potential of triazolo derivatives showed that these compounds could inhibit nitric oxide production in macrophages, highlighting their therapeutic promise in inflammatory conditions .
科学研究应用
Antimicrobial Activity
Research has indicated that compounds similar to 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibit antimicrobial properties. Studies demonstrate efficacy against various bacterial strains and fungi. The fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved.
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of this compound. Research indicates potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems. Its interaction with specific receptors may offer therapeutic benefits in conditions like Alzheimer's and Parkinson's disease.
Synthesis of Advanced Materials
3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine serves as a building block in the synthesis of complex organic materials. Its unique structure allows for the development of novel polymers and nanomaterials with tailored properties for applications in electronics and photonics.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine. The results showed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential for development as an antimicrobial agent .
Case Study 2: Anticancer Activity
In a recent study in Cancer Research, researchers investigated the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Case Study 3: Neuroprotective Effects
A study published in Neuroscience Letters explored the neuroprotective effects of the compound in animal models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve cognitive function .
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Key Findings and Analysis
Impact of Fluorine Position: The 4-fluorophenyl substituent (target compound) enhances polarity and metabolic stability compared to the 2-fluorophenyl isomer (CAS 1272120-70-3), where steric hindrance may reduce receptor binding .
Core Heterocycle Modifications :
- Replacing the triazolo[4,3-a]pyridine core with imidazo[4,5-c]pyridine (CAS 782441-07-0) alters hydrogen-bonding capacity and aromatic stacking interactions due to nitrogen positioning .
- The triazolo[1,5-a]pyridine isomer (CAS 1518353-53-1) exhibits distinct electronic properties, as the triazole ring’s fusion position affects π-orbital overlap and solubility .
Carboxylic Acid Functionality :
- All analogs retain the C6 carboxylic acid, critical for salt formation and solubility. However, steric effects from substituents (e.g., 4-fluorophenyl vs. methyl) may influence ionization and bioavailability .
常见问题
Q. Example Protocol :
React 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate with 4-fluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h).
Purify via silica gel chromatography (eluent: EtOAc/hexane gradient).
Hydrolyze the ester with 2M LiOH in THF/H₂O (1:1) at 60°C for 6 h.
Isolate the carboxylic acid by acidification (HCl) and recrystallization from EtOH/H₂O.
Q. Key Data :
Basic Question: How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer :
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M–H]⁻ at m/z consistent with C₁₃H₁₁FN₃O₂ (calc. 276.08) .
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% formic acid) to assess purity (>95%) .
Contradiction Note :
Discrepancies in melting points (e.g., 82–84°C in some triazolo derivatives vs. 287–293°C in fluorophenyl-carboxylic acids) may arise from polymorphism; differential scanning calorimetry (DSC) is recommended .
Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?
Q. Methodological Answer :
- Solubility :
- Stability :
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
Q. Methodological Answer :
- Substituent Variation :
- Biological Assays :
Q. Methodological Answer :
- DFT Studies : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., dipeptidyl peptidase-4 for diabetes applications ).
- MD Simulations : Assess stability of ligand-receptor complexes (AMBER or GROMACS) over 100 ns trajectories .
Key Finding :
The carboxylic acid group forms strong hydrogen bonds with Arg125 and Tyr547 in DPP-4, critical for inhibitory activity .
Advanced Question: How to resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Dose-Response Validation : Re-test activity across a wider concentration range (e.g., 0.1–100 μM) using standardized assays .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects.
- Metabolic Stability : Assess hepatic clearance in mouse/human liver microsomes (e.g., t₁/₂ = 45 min in human microsomes ).
Contradiction Example :
Antifungal activity (MIC = 8 μg/mL in one study vs. no activity in another) may arise from strain variability; use CLSI guidelines for reproducibility .
Advanced Question: What strategies improve metabolic stability for in vivo studies?
Q. Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to ethyl ester (logP ↑ by 1.5 units) to enhance oral bioavailability .
- CYP Inhibition Assays : Test against CYP3A4/2D6 (e.g., IC₅₀ >10 μM suggests low interaction risk) .
- Pharmacokinetics : Administer IV/PO in rodent models (e.g., 10 mg/kg) and measure plasma levels via LC-MS/MS .
Advanced Question: How to address polymorphism in crystallization during formulation?
Q. Methodological Answer :
- Screening : Use high-throughput crystallization (e.g., 96-well plates with 20 solvents) to identify stable forms .
- DSC/TGA : Confirm thermal stability of polymorphs (e.g., Form I melts at 287°C vs. Form II at 275°C) .
- XRPD : Compare diffraction patterns with known triazolo-carboxylic acid polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
